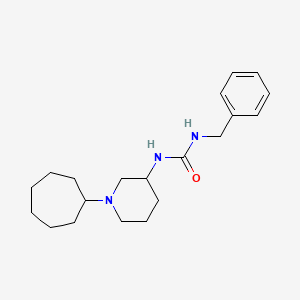![molecular formula C17H10BrClN2O4 B6053935 {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER](/img/structure/B6053935.png)
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is a complex organic compound that features a combination of furan, oxadiazole, and phenyl ether moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromo-2-furyl derivatives. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the etherification of the oxadiazole-furan intermediate with 4-chlorophenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The furan and oxadiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of {5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may interact with microbial enzymes, leading to antimicrobial effects, or with cellular receptors, influencing cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-3-(5-(2-CHLOROPHENYL)-2-FURYL)-2-PROPENAMIDE: Another compound with similar structural features, used in various chemical and biological studies.
Thiazole Derivatives: Compounds containing thiazole rings, which also exhibit diverse biological activities.
Uniqueness
{5-[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]-2-FURYL}METHYL (4-CHLOROPHENYL) ETHER is unique due to its combination of furan, oxadiazole, and phenyl ether moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-15-8-7-13(24-15)16-20-17(25-21-16)14-6-5-12(23-14)9-22-11-3-1-10(19)2-4-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJLWQMPCEGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(O4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
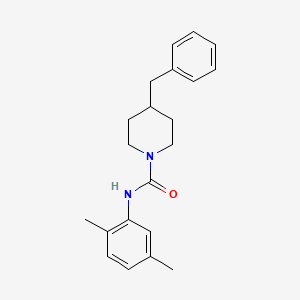
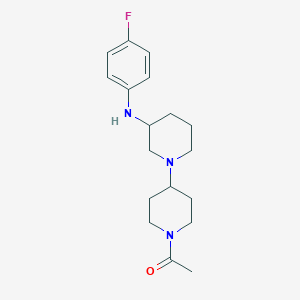
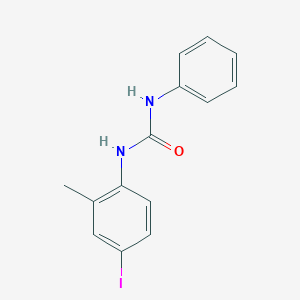
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
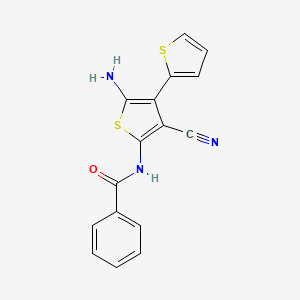
![3-[2-(Azepan-1-yl)-2-oxoethyl]-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-one](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)
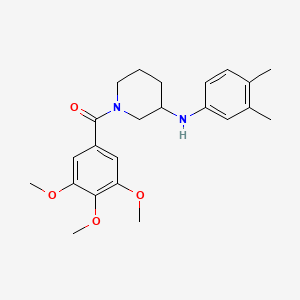
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)
![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethylpyrazol-4-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B6053959.png)
